molecular formula C9H11NO3 B1330763 Ethyl 4-hydroxyphenylcarbamate CAS No. 7159-95-7

Ethyl 4-hydroxyphenylcarbamate

Cat. No. B1330763
CAS RN: 7159-95-7
M. Wt: 181.19 g/mol
InChI Key: BECNKUVYBNETOM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyphenylcarbamate, also known as ethyl carbamate, is a chemical compound with the CAS Number: 7159-95-7 . It has a molecular weight of 181.19 .


Synthesis Analysis

Ethyl carbamate can be synthesized from the reaction of urea and ethanol in the presence of an acid catalyst. In addition, a structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans for efficient production of ®-HPBE at high substrate loading .


Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxyphenylcarbamate is C9H11NO3 . The structure of ethyl carbamate has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.


Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxyphenylcarbamate is a powder with a melting point of 118-120°C .

Scientific Research Applications

Antioxidant Properties

Ethyl N-(4-hydroxyphenyl)carbamate has been identified as a synthetic compound with antioxidant properties. It is used to treat conditions such as erythema, skin redness, and inflammation. Its antioxidant capabilities make it a valuable compound in dermatological applications .

Hair Decolorization

This compound also exhibits the ability to decolorize hair. This application is particularly relevant in cosmetic research where hair color alteration is desired .

Synthesis of Aminophenols

Ethyl N-(4-hydroxyphenyl)carbamate serves as a precursor for the synthesis of aminophenols. Aminophenols are biologically active compounds that have been found in various plants, animals, and humans, indicating its significance in biochemical research .

Drug Design and Medicinal Chemistry

In the field of drug design and medicinal chemistry, the carbamate functionality of Ethyl N-(4-hydroxyphenyl)carbamate is crucial. It participates in hydrogen bonding through the carboxyl group and the backbone NH. Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Analytical Methods in Food and Beverage Testing

Ethyl 4-hydroxyphenylcarbamate is involved in analytical methods for determining ethyl carbamate concentrations in foods and beverages. The determination process involves extractive techniques and pre-concentration steps followed by analysis by gas chromatography coupled to mass spectrometry (GC–MS) .

Genetic Engineering Production

The compound is also mentioned in the context of genetic engineering production to prevent ethyl carbamate (EC) accumulation in fermented foods, which is essential for food safety .

Mechanism of Action

While the specific mechanism of action for Ethyl 4-hydroxyphenylcarbamate is not mentioned in the search results, it’s worth noting that the mechanisms of action for similar compounds often involve interactions with various enzymes and receptors .

Future Directions

While specific future directions for Ethyl 4-hydroxyphenylcarbamate were not found in the search results, the development of carbohydrate-containing drugs seems to have slowed down in recent years . Potential directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

ethyl N-(4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNKUVYBNETOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345163
Record name Ethyl 4-hydroxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(4-hydroxyphenyl)carbamate

CAS RN

7159-95-7
Record name Ethyl 4-hydroxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(4-hydroxyphenyl)carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

p-aminophenol 33.36 g (0.3 mole) and 12 g NaOH were dissolved in 120 ml water and cooled to ice salt bath temperature. To the stirring solution, 24 ml ethylchloroformate were slowly added. A white precipitate was found. One gram sodium dithionite was added and mixed. The solid was filtered by suction and washed with cold water (50 ml). Recrystallization from hot water gave a crystalline powder, 48.3 g (89%), MP 120°-123°.
Quantity
33.36 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
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reactant
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120 mL
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solvent
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24 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

20 g of 4-aminophenol (Mw=109.13; 0.18324 mol) are suspended in 200 cm3 of anhydrous dichloromethane, under an inert atmosphere. The suspension is cooled to a temperature of 0° C. in a bath of ice and 16.4 cm3 of anhydrous pyridine (Mw=79.10; d=0.981; 0.2034 mol) are then added. 17.6 cm3 of ethyl chloroformate (Mw=108.53; d=1.13; 0.18324 mol) are then added dropwise so as to keep the mixture at a temperature below 10° C. The reaction mixture is kept stirring for two hours. The mixture is poured onto one liter of ice-cold water and then extracted with ethyl acetate. The organic phase is washed with water and then dried, filtered and evaporated under vacuum. After recrystallization from a heptane/ethyl acetate mixture, 21 g of a white powder are obtained, which corresponds to a yield of 63%. The melting point of the product obtained is 127.2° C. The H NMR spectrum and the elemental analysis are in accordance with the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
17.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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